molecular formula C11H12N4 B1180733 [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene CAS No. 162157-05-3

[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene

Cat. No. B1180733
CAS RN: 162157-05-3
M. Wt: 375.293
InChI Key:
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Description

Synthesis Analysis

  • Ferrocene Synthesis : In a 3-neck round-bottom flask, cyclopentadiene is mixed with dimethoxyethane (DME). Potassium hydroxide (KOH) is added to form the cyclopentadienyl anion. Finely powdered iron(II) chloride (FeCl2·4H2O) dissolved in dimethyl sulfoxide (DMSO) is then slowly added. The resulting dark slurry is treated with crushed ice and hydrochloric acid to obtain crude orange ferrocene, which can be purified by sublimation .

Molecular Structure Analysis

Ferrocene’s structure consists of two parallel Cp rings with the Fe atom in the center. The rings can be either staggered (D5h) or eclipsed (D5d). The equal bonding of all carbon atoms in the Cp rings to the central Fe2+ ion contributes to its stability and aromatic properties .


Chemical Reactions Analysis


Physical And Chemical Properties Analysis

  • Stability : Remarkably stable, unaffected by air, water, and strong bases

Scientific Research Applications

  • Catalysis in Organic Reactions : The use of chiral ferrocene ligands, including oxazolinylferrocenes, has been shown to significantly improve the enantioselectivity and yields in Pd-catalyzed asymmetric allylic substitution reactions (Park et al., 1999).

  • Asymmetric Synthesis : Ferrocene derivatives have been used for diastereoselective deprotonation, offering a new and efficient way to introduce planar chirality into the ferrocene backbone (Vinci et al., 2006).

  • Synthesis of Ferrocenyl-Substituted Compounds : Ferrocenyl-substituted bicyclic phosphites have been synthesized, demonstrating diverse applications in coordination chemistry and potential uses in redox reactions (Bárta et al., 2015).

  • Biomedical Research : Ferrocene-containing pseudopeptides have shown potential in medicinal applications due to the cytotoxic and antianemic properties of ferrocene (Angelici et al., 2018).

  • Development of Ion Recognition Receptors : Ferrocene derivatives have been developed as ion pair recognition receptors, exhibiting selective sensing capabilities for various ions in complex chemical environments (Otón et al., 2012).

  • Cancer Research : The application of ferrocene and its derivatives in cancer research highlights their potential as active agents against various types of diseases (Fouda et al., 2007).

  • Chemical Sensing and Detection : Ferrocene derivatives have been utilized in the synthesis of chemosensors for the selective detection of metal ions like Hg2+ and Pb2+ in aqueous environments (Pandey et al., 2012).

  • Electrochemical Sensing : Studies on ferrocene macrocyclic ligands have demonstrated their ability to electrochemically sense various metal cations and anions, useful in environmental monitoring and analytical chemistry (Beer et al., 1996).

  • Molecular Spectroscopy : Applications of molecular spectroscopy in studying ferrocenes and other organometallic complexes have been explored, emphasizing their diverse roles in bioorganometallic chemistry (Butler et al., 2012).

  • Organometallic Chemistry : Ferrocene's exceptional properties have led to its applications in various fields including catalysis, medicine, and material science (Astruc, 2017).

Mechanism of Action

Ferrocene-modified compounds exhibit specific properties due to the introduction of ferrocene. These include increased lipophilicity, better penetration through cellular and nuclear membranes, reduced toxicity, ideal electrochemical properties, and improved blood-brain barrier permeability. These properties make ferrocene derivatives promising candidates for drug development .

Future Directions

Continued research on ferrocene derivatives could lead to novel applications in medicine, catalysis, and materials science. Understanding their biological potential and optimizing their properties will be crucial for future advancements .

properties

IUPAC Name

(4S)-4-benzyl-2-cyclopenta-2,4-dien-1-ylidene-1,3-oxazolidin-3-ide;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h1-9,14H,10-11H2;1-5H;/q2*-1;+2/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILZYOWKEFQSPH-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FeNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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